Home > Products > Screening Compounds P120802 > N-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-3-methoxybenzamide
N-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-3-methoxybenzamide -

N-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-3-methoxybenzamide

Catalog Number: EVT-5742542
CAS Number:
Molecular Formula: C20H15N3O4
Molecular Weight: 361.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized PEGs

Compound Description: These are a class of azaheterocycle-based bolas, incorporating two heteroaromatic cores and a PEG linker. They are studied as potential fluorescent chemosensors for electron-deficient species, exhibiting a "turn-off" fluorescence response to nitro-explosives like DNT, TNT, PETN, and Hg2+ cations.

N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene Sulfonamides

Compound Description: This series of compounds was synthesized and investigated for their anti-inflammatory and anti-cancer properties.

3-Methoxy-4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}benzonitrile

Compound Description: This compound is a heterocyclic 1,3,4-oxadiazole derivative characterized by its methoxyphenyl ring and a benzonitrile group.

N-(4-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetamide

Compound Description: This heterocyclic 1,3,4-oxadiazole derivative features a chlorophenyl ring and an acetamide group.

2-(methyl/phenyl)-3-(4-(5-substituted-1,3,4-oxadiazol-2-yl)phenyl)quinazolin-4(3H)-ones

Compound Description: This series represents a class of novel compounds studied for their potential as NMDA receptor inhibitors.

N-Phenyl-N-{4-[5-(4-pyridyl)-1,3,4-oxadiazol-2-yl]phenyl}aniline

Compound Description: This compound, a non-planar bipolar ligand, comprises triphenylamine and 1,3,4-oxadiazole units. It exhibits specific dihedral angles between its rings and shows π–π interactions in its crystal structure.

Compound Description: These are tetraamidophthalocyanine complexes with reported antimicrobial activity and antioxidant properties. They exhibit good solubility in various organic solvents.

Compound Description: These derivatives, synthesized from 3-(4-hydrazinocarbonyl-phenyl)sydnones, are recognized for their potential fluorescent activity.

N‐Phenyl‐N‐{4‐[5‐(2‐phenyl‐3‐pyridyl)‐1,3,4‐oxadiazol‐2‐yl]phenyl}aniline

Compound Description: This compound is a bipolar ligand containing triphenylamine and 1,3,4-oxadiazole units, with a near-coplanar arrangement of the oxadiazole and pyridine rings. It forms intermolecular C—H⋯N hydrogen bonds in its crystal structure.

(R)-N-(1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (VNI) and its Derivatives

Compound Description: VNI is a known inhibitor of protozoan CYP51, effective in treating Chagas disease. Derivatives of VNI, designed by targeting the fungal enzyme sterol 14α-demethylase (CYP51), are being explored as potential antifungal agents.

3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides

Compound Description: This is a series of bi-heterocyclic propanamides showing potent urease inhibitory activity and low cytotoxicity.

3-(4-Acetyl-5H/methyl-5-substituted phenyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones

Compound Description: This series of compounds was synthesized and evaluated for its potential as anticonvulsant agents. They were found to be active in MES tests with low neurotoxicity.

(E)-5-benzylidene-2-((4-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)amino)thiazol-4(5H)-one derivatives

Compound Description: These derivatives, synthesized from a series of reactions starting with 2-(chloromethyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole, were studied for their antibacterial activity. Some compounds showed enhanced activity against Gram-negative bacteria compared to the control drug, gentamycin.

Compound Description: These novel naphtho-furan derivatives were synthesized and tested for antimicrobial activity, exhibiting good antibacterial and antifungal properties.

{4-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}methanol

Compound Description: In this compound, the 1,3,4-oxadiazole ring is nearly coplanar with the two adjacent benzene rings. Intermolecular O—H⋯N hydrogen bonds contribute to its crystal structure.

N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline

Compound Description: The pyrazole and oxadiazole rings in this compound are not fully conjugated. They show specific dihedral angles with the attached phenyl and benzene rings.

N-[4-Methyl-3-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)thiazol-2(3H)-ylidene]benzamide

Compound Description: This compound represents a novel hybrid ring system synthesized and found to exhibit significant antibacterial activities.

3-(4-acetyl-5-phenyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one derivatives

Compound Description: This series of coumarin-oxadiazole derivatives was synthesized and screened for in-vitro anthelmintic activity. The 4-chloro derivative exhibited the highest activity among the synthesized compounds.

4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one

Compound Description: This compound is characterized by its crystallization in the monoclinic space group P21 and intermolecular C—H⋯N and C—H⋯O contacts in its crystal packing.

Compound Description: This group comprises two series of compounds synthesized from Schiff bases and screened for antibacterial activity against various bacterial strains.

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(un/substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides

Compound Description: This series of compounds exhibited potent antibacterial activity and modest toxicity in hemolytic activity assays.

N-(1-Benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide Hybrids

Compound Description: These novel compounds were designed using a molecular hybridization approach and demonstrated potential as multifunctional agents for Alzheimer's disease. They exhibited inhibitory activity against hAChE, hBChE, and hBACE-1, as well as anti-Aβ aggregation properties.

Platinum(II) Complexes with 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenol

Compound Description: These are two new heteroleptic platinum(II) cyclometalated complexes, one with 2-phenylpyridine (Pt1) and the other with 2-(4-trifluoromethyl)phenylpyridine (Pt2), both utilizing 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol (pop) as the electron-transporting ancillary ligand. These complexes are promising materials for efficient OLEDs due to their high photoluminescence quantum efficiency yields.

2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one

Compound Description: This imidazole compound was synthesized in a multi-step procedure, and its structure was confirmed through X-ray diffraction and NMR spectroscopy.

3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones

Compound Description: These coumarinyl oxadiazoles were synthesized and found to exhibit potential anticonvulsant activity in MES and PTZ models.

3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one and 3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one

Compound Description: These compounds have been studied for their potential anticancer activity, with multiple polymorphic structures identified for each. Their crystal structures reveal a balance of weak intermolecular interactions and different packing arrangements.

r‐1,c‐2,t‐3,t‐4‐1,3‐Bis(4‐methoxy­phenyl)‐2,4‐bis(5‐phenyl‐1,3,4‐oxa­diazol‐2‐yl)­cyclo­butane

Compound Description: This compound, a 1:1 inclusion complex with 1,4-dioxane, is a derivative of di­phenyl­oxa­diazo­lylcyclo­butane (s-DPC). Its cyclobutane ring adopts a planar conformation, and the photodimerization of its corresponding monomer yields a small amount of s-DPC.

N-(4-Chlorophenyl)-1-(5-{[(2-phenylethenyl)sulfonyl]methyl}-1,3,4-oxadiazol-2-yl)methanesulfonamide

Compound Description: This compound is characterized by specific dihedral angles between its rings and the presence of intramolecular C—H⋯O and intermolecular N—H⋯O hydrogen bonds in its crystal structure.

1-Alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones

Compound Description: These compounds, synthesized through a multi-step procedure involving 1,1’-carbonyldiimidazole, were evaluated for their antimicrobial activity. Only the 1-{[3-aryl-1,2,4-oxadiazol-5-yl]methyl} derivatives showed activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis.

1,4-bis[5-(5-mercapto-1,3,4-oxadiazol-2-yl-methyl)-thio-4-(p-tolyl)-1,2,4-triazol-3-yl]-butane (MNP-14) and 1,4-bis[5-(carbethoxy-methyl)-thio-4-(p-ethoxyphenyl)-1,2,4-triazol-3-yl]-butane (MNP-16)

Compound Description: These bis-1,2,4-triazole derivatives were studied for their cytotoxic and DNA damage activity. MNP-16 was identified as a potential candidate for cancer therapeutics due to its significant cytotoxicity. []

Properties

Product Name

N-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-3-methoxybenzamide

IUPAC Name

N-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl]-3-methoxybenzamide

Molecular Formula

C20H15N3O4

Molecular Weight

361.3 g/mol

InChI

InChI=1S/C20H15N3O4/c1-25-16-5-2-4-14(12-16)18(24)21-15-9-7-13(8-10-15)19-22-23-20(27-19)17-6-3-11-26-17/h2-12H,1H3,(H,21,24)

InChI Key

AOEIQEHYOZILKV-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CO4

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CO4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.